molecular formula C13H18OS B14268154 S-(2-Phenylethyl) 2,2-dimethylpropanethioate CAS No. 132381-69-2

S-(2-Phenylethyl) 2,2-dimethylpropanethioate

Cat. No.: B14268154
CAS No.: 132381-69-2
M. Wt: 222.35 g/mol
InChI Key: BRKUDNAWZCWCCT-UHFFFAOYSA-N
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Description

S-(2-Phenylethyl) 2,2-dimethylpropanethioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a phenylethyl group attached to a dimethylpropanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Phenylethyl) 2,2-dimethylpropanethioate typically involves the reaction of 2-phenylethanethiol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: S-(2-Phenylethyl) 2,2-dimethylpropanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-(2-Phenylethyl) 2,2-dimethylpropanethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-(2-Phenylethyl) 2,2-dimethylpropanethioate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The thioester group is particularly reactive, allowing the compound to act as an acylating agent. This reactivity is exploited in various biochemical and chemical processes, including enzyme inhibition and protein modification .

Comparison with Similar Compounds

  • S-phenyl 2,2-dimethylpropanethioate
  • 2-Phenylethyl propionate

Comparison:

Uniqueness: S-(2-Phenylethyl) 2,2-dimethylpropanethioate is unique due to its combination of a phenylethyl group and a thioester moiety.

Properties

CAS No.

132381-69-2

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

S-(2-phenylethyl) 2,2-dimethylpropanethioate

InChI

InChI=1S/C13H18OS/c1-13(2,3)12(14)15-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

BRKUDNAWZCWCCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)SCCC1=CC=CC=C1

Origin of Product

United States

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